molecular formula C9H8Cl2N2 B1142193 4-Amino-6-chloroquinoline hydrochloride CAS No. 114306-29-5

4-Amino-6-chloroquinoline hydrochloride

Cat. No.: B1142193
CAS No.: 114306-29-5
M. Wt: 215.08
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Description

Overview of Quinolines as Fundamental Heterocyclic Scaffolds in Organic Chemistry

Quinolines are a prominent class of heterocyclic compounds characterized by a fused bicyclic structure composed of a benzene (B151609) ring and a pyridine (B92270) ring. nih.gov Also known as 1-azanaphthalene, this scaffold is a cornerstone in organic and medicinal chemistry due to its presence in numerous natural alkaloids and synthetic compounds with a wide array of pharmacological properties. nih.govresearchgate.netnih.gov The quinoline (B57606) nucleus is considered a "privileged scaffold" because its structure is a key component in many established drugs. thesciencein.orgconsensus.app

The chemical reactivity of the quinoline ring is complex; it can undergo electrophilic substitution reactions, similar to benzene, and nucleophilic substitution reactions, particularly on the pyridine ring. nih.gov The nitrogen atom imparts basic properties to the molecule, allowing it to form salts with acids. nih.gov This combination of structural rigidity, aromaticity, and electronic properties makes the quinoline scaffold an ideal framework for designing molecules that can interact with biological targets. nih.gov

Table 1: Key Characteristics of the Quinoline Scaffold

FeatureDescription
Structure Bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring. nih.gov
Chemical Nature Aromatic, weakly basic tertiary amine. nih.gov
Reactivity Undergoes both electrophilic and nucleophilic substitution reactions. nih.gov
Significance Foundational core in many natural products (e.g., quinine) and synthetic drugs. nih.govmmv.org
Applications Used in the development of compounds with a broad spectrum of biological activities. nih.gov

Historical Context of 4-Amino-6-chloroquinoline Hydrochloride Discovery and Initial Chemical Investigations

While specific historical records detailing the first synthesis of this compound are not prominently documented, its origins are intrinsically linked to the extensive research into 4-aminoquinoline (B48711) derivatives as antimalarial agents in the early-to-mid 20th century. The impetus for this research was the scarcity of quinine, a natural alkaloid from the cinchona tree, during World War II. mmv.orgtaylorandfrancis.com

This shortage drove chemists to find synthetic alternatives. German scientists in 1934 first synthesized a 4-aminoquinoline compound named Resochin, which would later be known as chloroquine (B1663885). mmv.org This discovery marked the birth of the 4-aminoquinoline class of compounds. mmv.org Subsequent investigations by American researchers during the war, who had obtained a related German compound, led to the refinement and large-scale use of chloroquine. mmv.org

The success of chloroquine, which has a 7-chloro-4-aminoquinoline core, spurred extensive investigation into the structure-activity relationships of related molecules. nih.gov Chemists synthesized and studied a multitude of analogues, modifying the substituents on the quinoline ring and the nature of the amino side chain to improve properties. It was within this intensive period of chemical exploration that various substituted chloro- and amino-quinolines, including the 6-chloro-4-aminoquinoline structure, were likely first synthesized and characterized as intermediates or potential drug candidates.

Significance of the 4-Amino-6-chloroquinoline Moiety as a Synthetic Building Block and Reaction Substrate

The 4-Amino-6-chloroquinoline moiety is a highly valued building block in organic synthesis, primarily due to the distinct reactivity of its functional groups. chemimpex.com The chlorine atom at the 4-position of the quinoline ring is particularly susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This reaction is a cornerstone for preparing a vast range of 4-aminoquinoline derivatives, as the chlorine acts as an effective leaving group that can be displaced by various nucleophiles, especially amines. nih.gov

This reactivity allows chemists to readily introduce diverse side chains at the 4-position, which is a common strategy for tuning the biological activity of the resulting molecules. nih.govnih.gov The synthesis of complex 4-aminoquinolines often begins with a corresponding 4-chloroquinoline (B167314) intermediate. nih.gov

Table 2: Common Reactions Involving the 4-Amino-6-chloroquinoline Moiety

Reaction TypeDescription
Nucleophilic Aromatic Substitution (SNAr) The chlorine at the C-4 position is displaced by a nucleophile (e.g., an alkylamine or aniline) to form a new C-N bond. This is the most common method for synthesizing 4-aminoquinoline derivatives from 4-chloroquinoline precursors. nih.gov
Palladium-Catalyzed Coupling While the SNAr reaction is more common for the C-4 position, other positions on the quinoline ring can be functionalized using cross-coupling reactions like the Suzuki or Ullmann reactions, often starting from a halo-substituted quinoline. nih.gov
N-Functionalization The existing amino group at the C-4 position can be further modified, for instance, by reacting with electrophiles to form amides, ureas, or other derivatives. taylorandfrancis.com

The utility of this scaffold is demonstrated in the synthesis of targeted molecular arrays for research. For example, a general route to produce substituted 4-aminoquinolines involves condensing a 4-chloroquinoline intermediate with a suitable amine. nih.gov The presence of the chlorine at the 6-position offers another site for potential modification, although it is generally less reactive than the chlorine at the 4-position, allowing for selective reactions. This differential reactivity makes 4-Amino-6-chloroquinoline a strategic and adaptable substrate in multistep synthetic sequences. chemimpex.comnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloroquinolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-5H,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUZEMMPXKBFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90921316
Record name 6-Chloroquinolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90921316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114306-29-5
Record name 6-Chloroquinolin-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90921316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Amino 6 Chloroquinoline Hydrochloride

Classical Synthetic Routes to 4-Amino-6-chloroquinoline Hydrochloride

Traditional methods for synthesizing this compound have been fundamental in establishing the groundwork for its production. These routes typically involve multi-step processes characterized by condensation and cyclization reactions.

Condensation Reactions in this compound Synthesis

A predominant classical method for synthesizing 4-aminoquinolines involves the direct coupling of a 4-chloroquinoline (B167314) derivative with an appropriate amine. nih.govnih.gov This reaction is a nucleophilic aromatic substitution (SNAr), where the amine attacks the C4 position of the quinoline (B57606) ring, displacing the chlorine atom. nih.gov To obtain the target compound, 4,6-dichloroquinoline (B1298317) is reacted with a source of ammonia (B1221849) or a protected amine, which is later deprotected.

The reaction conditions for these condensations can be demanding, often requiring high temperatures and extended reaction times. nih.gov For instance, the direct coupling of 4-chloroquinolines with alkylamines can be performed in solvents like alcohol or dimethylformamide (DMF) at temperatures exceeding 120°C for over 24 hours. nih.gov In some cases, the reaction is carried out under neat conditions, using an excess of the amine reactant as the solvent at elevated temperatures (120–130 °C). nih.gov The use of a base, such as potassium carbonate (K2CO3) and triethylamine (B128534), is common to facilitate the reaction. nih.govplos.org

ReactantsReagents/CatalystSolventConditionsYield
4,7-dichloroquinoline (B193633), o-(Diethylaminomethyl)-benzylamineK2CO3, TriethylamineN-methyl-2-pyrrolidone (NMP)Reflux, 15 h50%
7-substituted-4-chloro-quinoline, Butyl amineNone (neat)Butyl amine (excess)120–130 °C, 6 hNot specified
4,7-dichloroquinoline, Ethane-1,2-diamineNone (neat)Ethane-1,2-diamine (excess)130 °C, 7 hNot specified

Cyclization Reactions for the Formation of the Quinolone Core (e.g., Friedländer, Conrad-Limpach-Knorr adaptations)

Cyclization reactions are central to building the fundamental quinoline structure from acyclic precursors. Adaptations of named reactions like the Conrad-Limpach-Knorr synthesis are commonly employed.

The Conrad-Limpach synthesis involves the condensation of an aniline (B41778) with a β-ketoester. nih.gov For the synthesis of a 6-chloroquinoline (B1265530) derivative, 4-chloroaniline (B138754) would be the starting aniline. The initial reaction forms a Schiff base, which then undergoes thermal cyclization at high temperatures (around 250°C) to yield a 4-hydroxy-6-chloroquinoline. nih.gov The use of an inert, high-boiling solvent like mineral oil or diphenyl ether can significantly improve the yield of the cyclization step. nih.govucsf.edu

Following the formation of the 4-hydroxy-6-chloroquinoline, a chlorination step is required. This is typically achieved by treating the intermediate with a chlorinating agent such as phosphorus oxychloride (POCl3) to produce 4,6-dichloroquinoline. ucsf.edu This dichloro intermediate is then subjected to the condensation reaction described in section 2.1.1 to introduce the amino group at the C4 position.

The Friedländer synthesis is another classical method, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. While adaptable, this method is less commonly cited for this specific substitution pattern compared to the Conrad-Limpach approach.

Modern and Sustainable Approaches to this compound Synthesis

Recent advancements in synthetic chemistry have focused on developing more efficient, cost-effective, and environmentally friendly methods for producing this compound. These include catalytic systems and green chemistry techniques.

Catalytic Syntheses of this compound (e.g., Transition Metal Catalysis)

Transition metal catalysis has introduced milder and more efficient pathways for the synthesis of 4-aminoquinolines. Palladium (Pd) and copper (Cu) are the most frequently used metals in these reactions.

Palladium-catalyzed reactions have been developed for the synthesis of 4-aminoquinolines. For example, a palladium-catalyzed dehydrogenative aromatization of a 2,3-dihydroquinolin-4(1H)-one with an amine can yield the corresponding 4-aminoquinoline (B48711). nih.govfrontiersin.org This reaction uses a palladium acetate (B1210297) (Pd(OAc)2) catalyst with an oxidant like copper(II) acetate (Cu(OAc)2) and a ligand such as 1,10-phenanthroline. nih.govfrontiersin.org

Copper-catalyzed reactions also provide an effective route. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, can be used to form the C-N bond between the 4-chloroquinoline and an amine under conditions that are often milder than the uncatalyzed classical approach. For instance, CuI can be used to catalyze the amination of 4-halidequinolines using formamide (B127407) as the source of the amino group. frontiersin.org

Reaction TypeCatalyst SystemSubstratesSolventKey Features
Dehydrogenative AromatizationPd(OAc)2 / Cu(OAc)2, 1,10-phenanthroline2,3-dihydroquinolin-4(1H)-one, AminesPivalic AcidGood group tolerance, good yields. nih.govfrontiersin.org
Imidoylative Sonogashira/CyclizationPd(OAc)2 / Xantphos, CuBr2-bromoaniline, Alkyl-isocyanides, AcetylenesDMFThree-component reaction, good compatibility. nih.gov
C-N Cross-CouplingCuI4-halidequinolines, FormamideNot specifiedIntroduces an unsubstituted amino group. frontiersin.org

Green Chemistry Principles in this compound Production (e.g., Microwave-Assisted, Solvent-Free, Mechanochemical Methods)

In line with the principles of green chemistry, new methods aim to reduce energy consumption, waste, and the use of hazardous solvents.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of 4-aminoquinolines. The SNAr reaction between 4,7-dichloroquinoline and various amines can be completed in significantly shorter times (20-30 minutes) compared to conventional heating (often >12 hours). nih.govnih.gov Solvents like DMSO are effective for these reactions, which can be run at temperatures of 140°C or 180°C, yielding products in good to excellent yields (80-95%). nih.govnih.gov Microwave irradiation has also been successfully applied to the cyclization step in quinoline synthesis, for example, by heating an ene-amine intermediate in diphenyl ether for just 5 minutes at 300°C. ucsf.edu

MethodReactantsSolventTimeYield
Microwave-Assisted SNAr4,7-dichloroquinoline, Various aminesDMSO20-30 min80-95%
Classical SNAr4-chloroquinazoline, Aryl heterocyclic amine2-propanol12 hLow
Microwave-Assisted SNAr4-chloroquinazoline, Aryl heterocyclic amine2-propanol20 minNot specified

Solvent-free (neat) reactions represent another green approach. As mentioned in the classical routes, heating a 4-chloroquinoline with a large excess of an amine reactant avoids the need for a separate solvent, thereby reducing chemical waste. nih.gov Additionally, some three-component Biginelli condensations, which can be a starting point for the quinoline ring system, can be performed under solvent-free conditions. nih.gov

Flow Chemistry and Continuous Processing in this compound Synthesis

While specific literature detailing flow chemistry for the production of this compound is not abundant, the principles of continuous processing are highly applicable to its synthesis. Flow chemistry offers advantages such as enhanced safety for handling hazardous reagents, improved heat and mass transfer, and the potential for automated, scalable production.

The individual steps in the synthesis, such as the high-temperature cyclization or the exergonic amination, could be translated to a continuous flow process. This would allow for precise control over reaction parameters (temperature, pressure, residence time), potentially leading to higher yields, improved purity, and reduced reaction times compared to batch processing. The use of packed-bed reactors with solid-supported catalysts or reagents is a promising avenue for integrating the catalytic and green chemistry principles described above into a continuous manufacturing process for this important compound.

Biocatalytic and Chemoenzymatic Routes to this compound and Related Structures

The application of biocatalysis in the synthesis of amine-containing pharmaceuticals represents a significant advancement, offering greener and more efficient alternatives to traditional chemical methods. mdpi.com Enzymes operate under mild conditions, reducing the risk of isomerization and rearrangement, and are often highly chemo-, regio-, and enantioselective. nih.gov While specific biocatalytic routes for the direct production of this compound are not extensively detailed in publicly available research, the principles of enzymatic synthesis are widely applied to structurally related compounds, suggesting potential pathways.

Biocatalytic approaches are particularly advantageous for creating chiral amines and their precursors. mdpi.com Enzyme classes such as transaminases, imine reductases, monoamine oxidases, and dehydrogenases are instrumental in modern pharmaceutical synthesis. mdpi.comnih.gov For instance, transaminases can be used to install amine functionalities onto a ketone precursor, a strategy that has been successfully scaled for pharmaceutical manufacturing, yielding products with high enantiomeric excess (>99% ee) and in good yields (e.g., 76% after isolation via hydrochloride salt formation). mdpi.com

Chemoenzymatic strategies combine the strengths of both chemical and biological catalysis. A potential chemoenzymatic route to a molecule like 4-Amino-6-chloroquinoline could involve the chemical synthesis of a quinoline ketone precursor, followed by a highly selective enzymatic step, such as a transaminase-mediated amination, to introduce the C4-amino group. This approach circumvents challenges associated with protecting groups and can lead to more efficient and sustainable processes. mdpi.com The use of whole-cell biocatalysts, which can internally recycle essential cofactors like ATP and NADH, further enhances the economic viability of these routes. mdpi.com

Table 1: Relevant Enzyme Classes in the Synthesis of Amine-Containing Pharmaceuticals

Enzyme Class Function Potential Application for Quinoline Structures Reference
Transaminases (TAs) Catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate. Stereoselective introduction of the amino group at the C4 position of a 6-chloro-4-quinolone precursor. mdpi.com
Dehydrogenases / Ketoreductases (KREDs) Catalyze the stereoselective reduction of ketones to chiral alcohols, which can be precursors to amines. Reduction of a keto-quinoline to a chiral hydroxy-quinoline intermediate. nih.govresearchgate.net
Imine Reductases (IREDs) Catalyze the asymmetric reduction of imines and iminium ions to chiral amines. Reductive amination of a 6-chloro-4-quinolone precursor in the presence of an amine source. mdpi.com

Challenges and Optimization in this compound Synthesis

The synthesis of substituted quinolines, including this compound, presents several challenges that necessitate careful optimization of reaction conditions to achieve desired outcomes, particularly in a large-scale production environment.

Regioselectivity and Chemoselectivity Considerations in Synthetic Transformations

Controlling selectivity is a primary challenge in the synthesis of complex heterocyclic molecules like quinolines, which possess multiple reactive sites. acs.org The electronic properties of the azaarene core can lead to mixtures of isomers and byproducts if reaction conditions are not precisely controlled.

A significant challenge is achieving regioselectivity during the functionalization of the quinoline ring. For example, in reactions involving quinoline N-oxides, electrophilic attack can potentially occur at several positions. Organocatalytic systems have been developed to achieve highly site-specific meta-hydroxylation (C3 position) of quinoline N-oxides, which is a traditionally challenging transformation. acs.org

Chemoselectivity—differentiating between reactive functional groups—is equally critical. In the synthesis of quinoline derivatives, a common issue is competition between desired transformations and side reactions, such as chlorination. For instance, investigations into the hydroxylation of 2-phenyl-quinoline N-oxide initially produced the desired 3-hydroxyquinoline (B51751) along with a significant amount of the 3-chloroquinoline (B1630576) byproduct. acs.org The development of a specific organocatalyst system was crucial to suppress the chlorination side reaction and enhance the yield of the desired hydroxylated product. acs.org In the absence of the catalyst, the reaction yielded almost exclusively the chlorinated byproduct, highlighting the catalyst's role in controlling chemoselectivity. acs.org

Table 2: Catalyst Effect on Chemoselectivity in Quinoline N-oxide Functionalization

Catalyst Substrate Key Reagent Temperature (°C) Product Ratio (Hydroxylated : Chlorinated) Isolated Yield (Hydroxylated Product) Reference
None 2-Phenyl-quinoline N-oxide N-Phenylbenzimidoyl chloride 90 - 82% (4-chloroquinoline) acs.org
N-methylacetamide/Oxalyl chloride Quinoline N-oxide N-methylacetamide/Oxalyl chloride 90 >12:1 - acs.org

Reaction Yield Enhancement and Purity Control in Large-Scale Synthesis

Maximizing reaction yield and ensuring high purity are paramount for the economic viability and safety of any chemical manufacturing process. The synthesis of 4-aminoquinolines often involves nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor with an appropriate amine. nih.gov

Several strategies exist to enhance the yield of this coupling reaction. While direct coupling can be performed at high temperatures (>120°C), the use of a base, such as triethylamine or potassium carbonate, can improve yields and expand the scope of applicable amines. nih.gov For less reactive amines like anilines, acid catalysis (using Brønsted or Lewis acids) has proven effective. nih.gov More recently, palladium-catalyzed methods have been developed for the synthesis of 4-aminoquinolines from dihydroquinolinones, providing good yields for known antimalarial drugs. nih.gov

Purity control is another critical aspect. The formation of byproducts, as discussed under selectivity, necessitates robust purification methods. Traditional methods include recrystallization and column chromatography. chemicalbook.com However, these methods can be time-consuming and generate significant waste, making them less ideal for large-scale production. An advantage of biocatalytic methods is the often-exquisite selectivity, which can minimize byproduct formation, simplifying purification and leading to higher purity products directly from the reaction. mdpi.com For instance, enzymatic resolutions can achieve purities greater than 99%. nih.gov Isolation of the final product as a hydrochloride salt, as is the case with this compound, can also serve as an effective purification step. mdpi.com

Scalability of this compound Production Methods

The transition from a laboratory-scale procedure to large-scale industrial production introduces significant challenges. A scalable synthesis route must be robust, cost-effective, safe, and environmentally sustainable.

Key considerations for scalability include:

Reaction Conditions: Methods requiring extreme temperatures, high pressures, or highly dilute conditions are often difficult and expensive to scale. chemicalbook.com Reactions that proceed efficiently under moderate conditions are preferred.

Reagents and Catalysts: The cost and availability of starting materials, reagents, and catalysts are critical. Expensive transition metal catalysts or complex ligands may be prohibitive for large-scale synthesis unless they exhibit extremely high efficiency and can be effectively recovered and recycled. In contrast, inexpensive and readily available organocatalysts present a more viable option for industrialization. acs.org

Purification: Processes that rely heavily on chromatographic purification are generally not scalable. acs.org The ideal process yields a product of sufficient purity through simple workup procedures like filtration and crystallization. Syntheses that are "column-free" are highly desirable. acs.org

Process Safety and Waste: The generation of toxic or hazardous byproducts and large volumes of solvent waste must be minimized. Biocatalytic processes are often favored for their reduced environmental impact. mdpi.com

Recent synthetic developments have shown promise for scalability. An organocatalytic hydroxylation strategy was successfully demonstrated on a gram scale (4.73 g), featuring a low-cost catalyst and avoiding column chromatography, which indicates strong potential for industrial application. acs.org Similarly, an aza-Michael addition/intramolecular annulation for producing 4-aminoquinolines was noted for being operationally simple and scalable. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Amino 6 Chloroquinoline Hydrochloride

Reactivity of the Amino Group in 4-Amino-6-chloroquinoline Hydrochloride

The primary amino group at the C4 position of the quinoline (B57606) ring is a versatile nucleophile. Its reactivity is central to various synthetic transformations that allow for the elaboration of the core structure, leading to diverse derivatives.

Nucleophilic Acyl Substitution Reactions

The amino group of 4-aminoquinoline (B48711) derivatives readily participates in nucleophilic acyl substitution reactions with various acylating agents. This reactivity allows for the introduction of a wide range of substituents, thereby modifying the compound's properties. The reaction typically involves the attack of the nitrogen lone pair on the electrophilic carbonyl carbon of an acyl halide, anhydride, or ester.

While direct acyl substitution on 4-amino-6-chloroquinoline is a standard transformation, studies on related 4-aminoquinolines demonstrate the feasibility and conditions for such reactions. For instance, the amino group can be acylated to form amides, which can be crucial for biological activity or for directing subsequent reactions. Stronger electrophilic sources, such as chloro-1,3,5-triazines, have been successfully coupled with 4-aminoquinoline in the presence of a base like potassium carbonate (K₂CO₃) in acetonitrile (B52724). nih.gov

Table 1: Examples of Nucleophilic Acyl Substitution with 4-Aminoquinoline Derivatives

Acylating AgentAmine SubstrateProduct TypeConditionsReference
Chloro-1,3,5-triazines4-AminoquinolineN-substituted triazinyl-aminoquinolineK₂CO₃, Acetonitrile, Reflux nih.gov
Acid Chlorides4-AminoquinolineN-AcylaminoquinolineBase (e.g., Pyridine), DCMGeneral Knowledge
Anhydrides4-AminoquinolineN-AcylaminoquinolineNeat or in solventGeneral Knowledge

This reactivity is fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies. The resulting amide bond is generally stable, providing a robust linker for further molecular exploration.

Reductive Amination Strategies with the Amino Moiety

Reductive amination is a powerful method for forming carbon-nitrogen bonds. While it typically involves the reaction of a ketone or aldehyde with ammonia (B1221849) or a primary/secondary amine, the amino group of 4-amino-6-chloroquinoline can act as the nucleophilic amine component. The process involves two key steps: the initial formation of a Schiff base or imine via nucleophilic attack of the amino group on a carbonyl compound, followed by the in-situ reduction of the imine intermediate to the corresponding secondary or tertiary amine.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their mildness and selectivity. organic-chemistry.org For example, reacting 4-amino-6-chloroquinoline with an aldehyde or ketone in the presence of a suitable reducing agent would yield an N-alkylated or N-cycloalkylated product. This strategy is widely used to introduce diverse side chains onto a primary amine. The choice of solvent and the specific reducing agent are critical for optimizing the reaction yield and minimizing side reactions. organic-chemistry.orggoogle.com

Formation of Schiff Bases and Imines

The condensation of the primary amino group of 4-amino-6-chloroquinoline with aldehydes or ketones leads to the formation of Schiff bases, also known as imines or azomethines. researcherslinks.com This reaction is typically reversible and is often catalyzed by either an acid or a base. The formation of the C=N double bond is a cornerstone of many synthetic pathways. nih.govnih.gov

The reaction proceeds via the nucleophilic addition of the amino group to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. The stability and reactivity of the resulting Schiff base can vary depending on the nature of the substituent on the former carbonyl compound. These imines are not only stable compounds in their own right but also serve as key intermediates for further transformations, such as reduction to secondary amines (as in reductive amination) or as ligands in coordination chemistry. nih.govnih.govresearchgate.net

Reactivity of the Chloro Substituent in this compound

The chlorine atom at the C6 position of the quinoline ring is significantly less reactive than a chloro substituent at the C2 or C4 positions towards nucleophilic aromatic substitution. However, its presence offers a valuable handle for modification through modern cross-coupling chemistry, allowing for the introduction of aryl, alkyl, and other functional groups.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of haloquinolines. researchgate.net The reactivity of the chloro-substituent is highly dependent on its position on the quinoline ring. The C4 position is highly activated towards nucleophilic attack, making 4-chloroquinolines key precursors for the synthesis of 4-aminoquinolines. nih.gov In contrast, the C6-chloro substituent is on the benzo-part of the quinoline ring and is not as activated, generally requiring more forcing conditions for substitution by nucleophiles.

However, SNAr reactions at the C6 position can be achieved, particularly with strong nucleophiles or under specific catalytic conditions. For instance, studies on related chloroquinolines have shown that amino alcohols can displace a chloro group, although this is more commonly reported at the C7 position. scholaris.ca The reaction mechanism involves the nucleophilic attack on the carbon atom bearing the chlorine, forming a Meisenheimer complex intermediate, followed by the departure of the chloride ion to restore aromaticity. researchgate.netmdpi.comnih.gov

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and the C6-chloro position of 4-amino-6-chloroquinoline serves as an excellent electrophilic partner in these transformations. nih.gov

Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a robust method for forming carbon-carbon bonds. researchgate.net The Suzuki coupling of 4-chloro quinoline derivatives with various boronic acids has been shown to proceed efficiently, yielding arylated quinolines. researchgate.netmdpi.com This allows for the introduction of a wide range of aryl and heteroaryl substituents at the C6 position.

Heck Coupling : The Heck reaction pairs the aryl chloride with an alkene to form a substituted alkene, creating a new carbon-carbon bond. This reaction requires a palladium catalyst and a base. While less commonly reported for this specific substrate compared to Suzuki or Buchwald-Hartwig reactions, it remains a viable strategy for vinylation of the quinoline core.

Sonogashira Coupling : This reaction involves the coupling of the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. organic-chemistry.org It is the most common method for introducing alkynyl moieties onto an aromatic ring. Sonogashira couplings have been successfully applied to bromo- and chloroquinolines, providing access to 6-alkynyl-4-aminoquinoline derivatives, which can serve as precursors for further synthetic elaborations. researchgate.net

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It allows for the coupling of the C6-chloro substituent with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles. mdpi.com This method is particularly valuable as direct SNAr at the C6 position can be challenging. Studies on dihaloquinolines, such as 6-bromo-2-chloroquinoline, have demonstrated that selective Buchwald-Hartwig amination can be achieved, highlighting the fine-tuning possible with modern catalytic systems. nih.gov This reaction typically employs a palladium precursor, a phosphine (B1218219) ligand (e.g., XantPhos, BINAP), and a base (e.g., Cs₂CO₃, NaOt-Bu). researchgate.net

Table 2: Cross-Coupling Reactions at the C6-Chloro Position of Quinoline Derivatives

Reaction NameCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(PPh₃)₄ / Base6-Aryl/Heteroaryl-4-aminoquinoline researchgate.net, mdpi.com
SonogashiraTerminal AlkynePd catalyst, Cu(I) cocatalyst, Base6-Alkynyl-4-aminoquinoline organic-chemistry.org, researchgate.net
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / XantPhos / Base6-(Substituted)amino-4-aminoquinoline nih.gov, mdpi.com

These cross-coupling methodologies provide a versatile and powerful toolkit for the selective functionalization of the C6 position of 4-amino-6-chloroquinoline, enabling the synthesis of a vast chemical space for further investigation.

Reductive Dehalogenation of the Chloro Group

The chlorine atom at the C-6 position of the quinoline ring is susceptible to removal via reductive dehalogenation, a process also known as hydrodechlorination (HDC). rsc.orgmdpi.com This transformation replaces the carbon-chlorine bond with a carbon-hydrogen bond, yielding the parent 4-aminoquinoline structure. This reaction is of significant interest in both synthetic chemistry for generating derivative diversity and in environmental remediation for detoxifying chlorinated organic compounds. rsc.orgmdpi.com

Catalytic hydrodechlorination is the most common method employed for this purpose, typically utilizing a transition metal catalyst, most notably palladium. mdpi.comcapes.gov.brrsc.org The reaction is generally carried out under a hydrogen atmosphere (H₂) with the catalyst supported on a high-surface-area material like activated carbon (Pd/C). rsc.org Bimetallic catalysts, such as those combining palladium with nickel (Pd-Ni), have also been shown to exhibit enhanced catalytic activity. mdpi.com Alternatively, hydrogen donors like sodium borohydride (NaBH₄) can be used in place of H₂ gas. mdpi.com

The generally accepted mechanism for palladium-catalyzed hydrodechlorination involves several steps:

Hydrogen molecules are adsorbed onto the surface of the palladium catalyst and dissociate into reactive hydrogen atoms. mdpi.com

The chloroquinoline molecule also adsorbs onto the catalyst surface.

The carbon-chlorine bond undergoes oxidative addition to the palladium(0) center, forming a Pd(II) intermediate.

This intermediate then reacts with the adsorbed hydrogen atoms in a step-wise manner, culminating in reductive elimination that forms the new C-H bond and regenerates the active Pd(0) catalyst. youtube.com

While specific studies on 4-amino-6-chloroquinoline are not prevalent, the reactivity is well-established for a wide range of chloroaromatic compounds, including chlorophenols and other chloroquinolines. mdpi.comcapes.gov.brrsc.org

Table 1: Typical Catalytic Systems for Reductive Dehalogenation of Chloroaromatics

CatalystHydrogen SourceSupport MaterialTypical SubstratesReference
Palladium (Pd)H₂ gasActivated Carbon (AC)Chlorobenzene rsc.org
Palladium (Pd)NaBH₄Alumina (Al₂O₃)4-Chlorophenol mdpi.com
Palladium (Pd)H₂ gasFe₃O₄@C4-Chlorophenol rsc.org
Pd-Ni BimetallicH₂ gasγAl₂O₃–SiO₂1,2,4-trichlorobenzene mdpi.com

Reactivity of the Quinolone Ring System in this compound

The reactivity of the quinoline ring in 4-amino-6-chloroquinoline is dictated by the electronic properties and directing effects of the existing amino and chloro substituents, as well as the inherent reactivity of the fused heterocyclic system.

Electrophilic Aromatic Substitution on the Quinolone Core

Electrophilic aromatic substitution (SₑAr) on the quinoline nucleus generally requires vigorous conditions because the protonated nitrogen atom deactivates the ring system towards electrophilic attack. wikipedia.org When substitution does occur, it preferentially happens on the benzene (B151609) ring (carbocyclic ring) at the C-5 and C-8 positions. wikipedia.org

In 4-amino-6-chloroquinoline, the outcome of SₑAr reactions is controlled by the interplay of the directing effects of the 4-amino and 6-chloro groups.

4-Amino Group: The amino group is a powerful activating, ortho, para-directing group. It strongly activates the positions ortho (C-3, C-5) and para (no free para position) to it.

The combined influence of these two groups makes the C-5 position the most probable site for electrophilic attack, as it is activated by the amino group (ortho) and the chloro group (ortho). The C-7 position is also a potential site, being ortho to the chloro group, while the C-3 position is activated by the amino group. The relative reactivity would depend on the specific electrophile and reaction conditions, but a strong preference for substitution at C-5 is expected.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionInfluence of 4-NH₂Influence of 6-ClOverall Predicted Activity
C-2--Unlikely
C-3ortho (Activated)-Possible
C-5ortho (Activated)ortho (Directed)Most Likely
C-7-ortho (Directed)Possible
C-8-para (Directed)Possible, but less likely than C-5

Metalation and Lithiation Reactions for Further Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heterocyclic rings. wikipedia.orgorganic-chemistry.org The reaction employs a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate a position ortho to a directing metalation group (DMG). wikipedia.orgbaranlab.org The DMG, a Lewis basic functional group, coordinates to the lithium cation, thereby increasing the kinetic acidity of the adjacent protons and directing the deprotonation. baranlab.org

For 4-amino-6-chloroquinoline, the primary amino group (-NH₂) at the C-4 position can function as a DMG. This would direct lithiation to the adjacent C-3 and C-5 positions. The chloro group at C-6 is a much weaker DMG and its influence is likely to be negligible compared to the amino group. Therefore, treatment of N-protected 4-amino-6-chloroquinoline with an organolithium reagent is expected to generate a mixture of 3-lithio and 5-lithio intermediates. These lithiated species can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at these specific positions. The regioselectivity between the C-3 and C-5 positions would be influenced by factors such as steric hindrance and the specific reaction conditions employed. harvard.edu

Oxidation and Reduction Chemistry of the Heterocyclic Ring

The quinoline ring system can undergo both oxidation and reduction reactions, targeting either the pyridine (B92270) or benzene portion of the molecule.

Oxidation: Vigorous oxidation of the quinoline ring system, for instance through electrolytic methods, can lead to the cleavage of the carbocyclic (benzene) ring. acs.org This process affords substituted pyridine-2,3-dicarboxylic acids, known as quinolinic acids. wikipedia.orgacs.org The electron-donating amino group and the electron-withdrawing chloro group on the benzene ring of 4-amino-6-chloroquinoline would significantly influence its susceptibility to this oxidative cleavage.

A milder oxidation targets the heterocyclic nitrogen atom. Reagents such as dimethyldioxirane (B1199080) can oxidize the quinoline nitrogen to furnish the corresponding 4-amino-6-chloroquinoline N-oxide. researchgate.net These N-oxides are valuable synthetic intermediates themselves, for example, in facilitating C-H functionalization at the C-2 position or undergoing rearrangements. acs.org

Reduction: The pyridine ring of the quinoline system is more susceptible to reduction than the benzene ring. Catalytic hydrogenation using catalysts like palladium or platinum with H₂ gas, or chemical reduction using hydrides like sodium borohydride (NaBH₄), typically reduces the 1,2-double bond of the pyridine ring. wikipedia.org This reaction converts the quinoline core into a 1,2,3,4-tetrahydroquinoline (B108954) derivative. For example, the reduction of quinoline with NaBH₄ in the presence of acetic acid is known to produce Kairoline. wikipedia.org Applying these conditions to 4-amino-6-chloroquinoline would be expected to yield 4-amino-6-chloro-1,2,3,4-tetrahydroquinoline.

Reaction Mechanisms Involving this compound

Elucidation of Reaction Pathways and Transition States

Understanding the detailed mechanisms of chemical reactions provides insight into reactivity, selectivity, and reaction rates. The elucidation of these pathways relies on a synergy between experimental observation and theoretical computation. nih.govprotheragen.ai

Experimental Approaches: Experimental studies can identify reaction intermediates, probe kinetic isotope effects, and analyze the influence of reaction parameters (temperature, solvent, catalyst) on the product distribution. For reactions involving 4-amino-6-chloroquinoline, this could involve isolating intermediates in metalation reactions or using spectroscopic monitoring to follow the rate of a dehalogenation reaction.

Computational Approaches: Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. nih.govnih.gov These methods allow for the theoretical modeling of reaction pathways on a potential energy surface. protheragen.ai

Key aspects that can be investigated computationally include:

Reactant and Product Structures: Optimization of the ground-state geometries of reactants and products.

Transition States: Locating the transition state structure, which corresponds to a first-order saddle point on the potential energy surface (the point of maximum energy along the reaction coordinate). protheragen.aiucsb.edulibretexts.org The successful location and characterization (via frequency calculation) of a transition state is crucial for confirming a proposed mechanism. youtube.com

Activation Energy (Eₐ): Calculating the energy barrier of the reaction (the energy difference between the transition state and the reactants). This value is directly related to the reaction rate.

Reaction Intermediates: Identifying and calculating the stability of any intermediates along the reaction path.

For 4-amino-6-chloroquinoline, DFT calculations could be used to predict the regioselectivity of electrophilic substitution by comparing the activation energies for attack at the C-3, C-5, and C-7 positions. Similarly, the mechanism of DoM could be explored by modeling the coordination of the organolithium reagent to the amino group and calculating the energy barriers for deprotonation at the competing ortho sites. Heme-binding studies, which are crucial for understanding the mode of action of many 4-aminoquinoline-based drugs, also utilize DFT to rationalize the interactions between the quinoline ring and the porphyrin system. nih.gov

Table 3: Computational Methods in Mechanistic Studies

Method/ConceptApplication in Studying Reaction MechanismsReference
Density Functional Theory (DFT)Calculation of electronic structure, geometries, and energies of molecules. nih.govnih.gov
Transition State (TS) SearchLocating the highest energy point along a reaction coordinate (e.g., using QST2/QST3 methods). ucsb.eduyoutube.com
Frequency CalculationCharacterization of stationary points; a true transition state has exactly one imaginary frequency. youtube.com
Potential Energy Surface (PES) ScanMapping the energy of a system as a function of one or more geometric parameters to identify minima and saddle points. ucsb.edu

Role of Intermediates in this compound Transformations

The formation of 4-amino-6-chloroquinoline and its derivatives from 4-chloroquinoline (B167314) precursors is predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism. This multi-step process is characterized by the formation of a transient, high-energy intermediate that is crucial in dictating the reaction's progress and outcome.

The key transformation involves the reaction of a 4,6-dichloroquinoline (B1298317) with an amine. The most critical species in this transformation is the Meisenheimer complex, also known as a sigma (σ) complex. This intermediate is formed when the nucleophile (an amine) attacks the electron-deficient carbon atom at the C-4 position of the quinoline ring. The electron-withdrawing effects of the ring nitrogen and the chlorine atom at C-6 make the C-4 position highly electrophilic and susceptible to nucleophilic attack. nih.gov

The formation of the Meisenheimer intermediate involves the following steps:

Nucleophilic Attack: An amine attacks the C-4 carbon, which bears the chlorine leaving group. This forms a tetrahedral carbon and disrupts the aromaticity of the quinoline ring.

Intermediate Stabilization: The resulting intermediate is a resonance-stabilized carbanion (the Meisenheimer complex). The negative charge is delocalized over the quinoline ring system, particularly onto the electronegative nitrogen atom, which helps to stabilize the complex.

Rearomatization: The intermediate then expels the chloride ion as a leaving group, and the aromaticity of the quinoline ring is restored, yielding the final 4-amino-6-chloroquinoline product. nih.gov

Kinetic and Thermodynamic Studies of this compound Reactions

While specific, detailed kinetic and thermodynamic parameters for the reactions of this compound are not extensively published, the general principles governing its formation from 4,6-dichloroquinoline are well-understood from synthetic reports and mechanistic studies on related heterocyclic systems.

Kinetic Considerations: The kinetics of the SNAr reaction to form 4-aminoquinolines are primarily influenced by the nucleophilicity of the attacking amine, the reaction temperature, and the nature of the solvent. The reaction is typically the rate-limiting step, and its rate is dependent on the concentrations of both the 4-chloroquinoline substrate and the amine nucleophile.

Effect of Nucleophile: The structure of the amine has a significant impact on the reaction rate. Primary aliphatic amines generally react faster than secondary amines due to less steric hindrance. Aromatic amines are weaker nucleophiles and may require more forcing conditions.

Temperature: Synthetic procedures often require elevated temperatures, typically in the range of 120–130°C, to achieve a reasonable reaction rate. nih.govmdpi.com This indicates a significant activation energy barrier for the formation of the Meisenheimer intermediate.

The table below summarizes typical reaction conditions reported for the synthesis of N-substituted 4-amino-7-chloroquinolines, which are analogous to the 6-chloro derivatives. These conditions provide practical insight into the reaction kinetics.

ReactantsTemperature (°C)Time (h)Solvent/ConditionsReference
4,7-dichloroquinoline (B193633) and N,N-dimethyl-ethane-1,2-diamine120–1306–8Neat (no solvent) nih.gov
4,7-dichloroquinoline and ethane-1,2-diamine1306Neat (no solvent) nih.gov
4,7-dichloroquinoline and (hexahydro-1H-pyrrolizin-7a-yl)methanamine1204Phenol mdpi.com
4,7-dichloroquinoline and various aminesNot specifiedNot specifiedPhenol with Sodium Iodide catalyst sci-hub.se

Conceptual Kinetic Data: Based on general chemical principles, the relative rate of reaction of 4,6-dichloroquinoline with various amines can be predicted.

Nucleophile TypeExampleExpected Relative RateRationale
Primary Aliphatic AmineButylamineFastStrong nucleophile, low steric hindrance. nih.gov
Secondary Aliphatic AmineDiethylamineModerateStrong nucleophile, but increased steric hindrance compared to primary amines.
Aromatic AmineAniline (B41778)SlowWeaker nucleophile due to delocalization of the lone pair into the benzene ring. mdpi.com

Applications of 4 Amino 6 Chloroquinoline Hydrochloride in Advanced Organic Synthesis

4-Amino-6-chloroquinoline Hydrochloride as a Precursor for Complex Heterocyclic Scaffolds

The inherent reactivity of the 4-amino and 6-chloro positions on the quinoline (B57606) ring makes this compound an ideal starting material for building intricate heterocyclic frameworks. The amino group can act as a nucleophile or be transformed into other functional groups, while the chloro substituent can participate in cross-coupling reactions or be replaced via nucleophilic aromatic substitution, although the latter is less facile than substitution at the 4-position of a 4-chloroquinoline (B167314).

The 4-amino group of 4-Amino-6-chloroquinoline is a key functional handle for the annulation of additional rings onto the quinoline core, leading to the formation of polycyclic heterocyclic systems. One of the most powerful methods for this is the construction of a pyrimidine (B1678525) ring fused to the quinoline, creating pyrimido[4,5-b]quinolines. These compounds are of significant interest due to their diverse biological activities. nih.govrsc.orgacs.orgacs.org

A general and effective strategy involves the multicomponent reaction of a 4-aminoquinoline (B48711) derivative with aldehydes and an active methylene (B1212753) compound, such as a 1,3-dicarbonyl compound. For instance, the reaction of 4-Amino-6-chloroquinoline with an aromatic aldehyde and dimedone, often catalyzed by an acid or base, would proceed through a series of condensation and cyclization steps to yield a tetrahydropyrimido[4,5-b]quinoline. Subsequent oxidation or aromatization can lead to the fully aromatic fused system. The use of 6-aminouracil (B15529) derivatives in similar multicomponent reactions is also a well-established route to these fused systems. rsc.orgacs.org

Another prominent method is the reaction of the 4-amino group with bifunctional reagents. For example, treatment with diethyl ethoxymethylenemalonate followed by thermal cyclization is a classic route to pyrimido[4,5-b]quinoline-4-one derivatives. Similarly, reaction with diketene (B1670635) or β-ketoesters can also be employed to construct the fused pyrimidinone ring. While specific examples starting from 4-Amino-6-chloroquinoline are not extensively documented, these are standard and reliable methods in quinoline chemistry. nih.gov

Reaction Type Reagents Catalyst/Conditions Product Type Plausible Yield
Multicomponent ReactionAromatic Aldehyde, DimedoneAcetic Acid, RefluxTetrahydropyrimido[4,5-b]quinolineGood to Excellent
CyclocondensationDiethyl ethoxymethylenemalonateDowtherm, 250 °CPyrimido[4,5-b]quinolin-4-oneModerate to Good
Reaction with Guanidine2-Chloroquinoline-3-carbonitriles¹, Guanidine HClt-BuOK, Reflux2-Aminopyrimido[4,5-b]quinolin-4-oneGood

¹This represents an alternative route where the quinoline ring is built first, followed by the pyrimidine ring annulation. Data in the table is representative of general reactions for the synthesis of pyrimido[4,5-b]quinolines and is presented as a plausible outcome for reactions involving this compound.

The synthesis of spirocyclic and bridged ring systems containing a quinoline moiety has attracted considerable attention due to their unique three-dimensional structures and potential applications in medicinal chemistry. 4-Amino-6-chloroquinoline can serve as a foundational element in the assembly of such complex architectures.

The construction of spiro-quinolines can be achieved through multicomponent reactions. A well-documented approach involves the reaction of an enamine, an isatin (B1672199) derivative, and a suitable dienophile, which can lead to the formation of spiro[indoline-3,4'-quinoline] derivatives. researchgate.net In a hypothetical application, a derivative of 4-Amino-6-chloroquinoline could be elaborated into a suitable enamine or dienophile to participate in such a cascade reaction. For example, a Povarov-type reaction involving an aniline (B41778), an aldehyde, and an activated alkene derived from the 4-aminoquinoline scaffold could potentially lead to spirocyclic structures.

A more direct approach would involve the reaction of 4-Amino-6-chloroquinoline with a cyclic ketone and another component in a one-pot reaction to generate a spiro-tetrahydroquinoline. For instance, the reaction of an aniline, a cyclic ketone like 1,3-indandione, and an aldehyde can yield spiro-tetrahydroquinoline derivatives. nih.gov By modifying this reaction, where the 4-aminoquinoline itself acts as the amine component, access to novel spiro systems is conceivable.

Bridged systems are less common but can be conceptualized through intramolecular cyclization strategies. A derivative of 4-Amino-6-chloroquinoline bearing a long, flexible chain with a reactive terminus could be induced to cyclize and form a bridged structure. For example, piperazine-bridged 4-aminoquinoline derivatives have been synthesized, demonstrating the feasibility of linking the 4-amino position to another moiety, which could be part of a larger, pre-formed ring system. acs.org

Target System General Synthetic Strategy Key Intermediates Plausible Reaction
Spiro[indoline-3,4'-quinoline]Three-component reactionIsatin, enamine, dienophilePovarov-type reaction
Spiro[tetrahydroquinoline-4,2'-indane]One-pot reaction1,3-Indandione, aldehyde, amineCascade condensation-cyclization
Piperazine-bridged quinolineNucleophilic substitution4-Aminoquinoline, bis(2-chloroethyl)amine (B1207034) derivativeIntramolecular cyclization

The strategies presented are based on established methods for the synthesis of spiro and bridged quinolines and are proposed as applicable to this compound.

This compound in Functional Material Chemistry

The quinoline ring system is not only important in medicinal chemistry but also possesses interesting photophysical and electronic properties, making it a candidate for applications in materials science. The functionalization of the quinoline core with amino and chloro groups, as in this compound, can modulate these properties.

This compound can be considered a building block for the synthesis of functional dyes. chemimpex.com The amino group acts as an auxochrome, which can enhance and shift the absorption and emission wavelengths of the quinoline chromophore. The chloro group can be used as a reactive site to covalently attach the quinoline dye to other molecules or polymer backbones. For instance, azo dyes incorporating a quinoline moiety have been synthesized and studied for their photochromic properties. researchgate.net

Furthermore, quinoline derivatives are being investigated for their potential in organic electronics. Polymers containing quinoline units in their backbone or as pendant groups can exhibit semiconducting or conductive properties upon doping. researchgate.net The electron-deficient nature of the pyridine (B92270) part of the quinoline ring, combined with the electron-donating amino group, creates a push-pull system that can lower the bandgap of the resulting material. The synthesis of polymers incorporating 4-Amino-6-chloroquinoline could be achieved through polymerization of a vinyl- or ethynyl-derivatized monomer or through polycondensation reactions involving the amino or chloro group.

Material Type Role of 4-Amino-6-chloroquinoline Key Properties Potential Application
Azo DyesChromophore precursorPhotochromism, ColorOptical switches, Smart textiles
Conductive PolymersMonomer unitElectrical conductivity, Low bandgapOrganic electronics, Sensors
Fluorescent ProbesFluorophore coreHigh quantum yield, Environmental sensitivityBio-imaging, Chemical sensing

The applications described are based on the known properties of functionalized quinolines and represent potential uses for materials derived from this compound.

Polymer Chemistry Applications through Derivatization

The bifunctional nature of this compound, featuring a reactive amino group and a chloro-substituent, presents significant opportunities for its integration into polymer chemistry. Derivatization of this core structure can lead to the formation of novel monomers and functional polymers with unique characteristics.

One primary route for incorporating the quinoline moiety into a polymer backbone is through reactions involving the 4-amino group. This amine can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. The resulting polymers would feature the rigid and stable quinoline ring within their structure, potentially enhancing thermal stability and mechanical strength.

Furthermore, the quinoline scaffold is instrumental in the field of photopolymerization. mdpi.com Dyes based on quinoline skeletons have been designed as visible light photoinitiators. mdpi.com These compounds can absorb light and initiate polymerization reactions, a technology with applications in dentistry, 3D printing, and coatings. mdpi.com By modifying this compound, it is possible to synthesize novel photoinitiating systems. For instance, the amino group could be functionalized to tune the absorption properties, while the chloro-position offers a site for attaching other functional groups to modulate solubility or interaction with the polymer matrix.

The development of such quinoline-based polymers is an active area of research, driven by the quest for high-performance materials. The table below illustrates potential polymer types derived from this compound.

Polymer TypeMonomer 1 (Derived from 4-Amino-6-chloroquinoline)Monomer 2Potential Properties
PolyamideN,N'-(6-chloroquinoline-4-yl)diamineAdipoyl chlorideEnhanced thermal stability, rigidity
Polyimide4-amino-6-chloro-N-(4-aminophenyl)quinolinaminePyromellitic dianhydrideHigh-temperature resistance, dielectric strength
Photoinitiator-Functionalized PolymerAcrylate-modified 4-amino-6-chloroquinolineMethyl methacrylatePhotocurable resin, improved refractive index

Dye and Pigment Chemistry Based on Quinolone Scaffolds

The quinoline ring system is a well-established chromophore and has been utilized in the synthesis of various dyes and pigments for over a century. nih.gov The extended π-conjugated system of the quinoline core is responsible for its ability to absorb light in the UV-visible region, a fundamental property for any colorant. This compound is an excellent starting material for creating a diverse palette of colors. chemimpex.com

The synthesis of azo dyes represents a significant application. The 4-amino group can be diazotized and then coupled with various aromatic compounds, such as phenols and anilines, to produce intensely colored azo dyes. researchgate.net The final color of the dye can be fine-tuned by the choice of the coupling partner and by further substitution on the quinoline ring. The 6-chloro substituent, for example, acts as an auxochrome, which can modify the color and lightfastness properties of the resulting dye.

Quinophthalone dyes are another important class of colorants derived from quinoline precursors. google.com These are typically synthesized by the condensation of a 2-methylquinoline (B7769805) derivative with phthalic anhydride. google.com While this compound does not possess the required 2-methyl group for direct conversion to a quinophthalone, it can be chemically modified to introduce the necessary functionality. The resulting dyes are known for their brilliant yellow hues and good stability. google.com

The table below summarizes some classes of dyes that can be synthesized from this compound and their potential characteristics.

Dye ClassSynthetic StrategyCoupling Components / ReagentsPotential Colors
Azo DyesDiazotization of the 4-amino group and azo couplingNaphthols, Anilines, PyrazolonesYellow, Orange, Red, Brown researchgate.netorientjchem.org
Disperse DyesNucleophilic aromatic substitution at the 4-position3-Aminophenol derivativesYellow to Pink shades orientjchem.org
Quinophthalone DyesMulti-step synthesis to introduce a 2-methyl group, followed by condensationPhthalic anhydrideBrilliant Yellow google.com

Photoactive and Optoelectronic Materials Deriving from this compound

The inherent photophysical properties of the quinoline scaffold make it a compelling candidate for the development of advanced photoactive and optoelectronic materials. researchgate.net These materials are designed to interact with light in specific ways, finding use in applications such as organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. The ability to functionalize this compound at multiple positions allows for the precise tuning of its electronic and optical properties. researchgate.netnih.gov

Derivatives of quinoline are known to exhibit fluorescence, a property that is highly sensitive to their chemical environment. nih.gov By attaching different functional groups to the 4-amino and 6-chloro positions of the quinoline core, it is possible to create a range of fluorophores with large Stokes shifts, which is advantageous for various imaging and sensing applications. nih.gov For example, introducing electron-donating or electron-withdrawing groups can modulate the energy levels of the molecule's frontier orbitals, thereby shifting the absorption and emission wavelengths.

In the realm of optoelectronics, quinoline derivatives have been investigated for use in OLEDs. nih.gov The quinoline moiety can serve as a core for emissive materials or as a component of host materials in the emissive layer. The rigidity of the quinoline ring contributes to high thermal stability, while its electron-deficient nature can be beneficial for electron transport.

Furthermore, quinoline-based compounds have been developed as "photocages" or photo-removable protecting groups. researchgate.net These molecules can be attached to a bioactive substance, rendering it inactive. Upon irradiation with light of a specific wavelength, the quinoline "cage" is cleaved, releasing the active substance. This technology allows for precise spatial and temporal control over biological processes. researchgate.net The derivatization of this compound can lead to new photocages with improved properties such as enhanced water solubility and higher photolysis efficiency. researchgate.net

The following table outlines potential photoactive materials derived from this compound and their targeted applications.

Material TypeDerivatization StrategyKey PropertiesTarget Application
Fluorescent ProbesAttachment of fluorogenic groups via the amino functionHigh quantum yield, environmental sensitivityChemical sensors, bio-imaging nih.gov
OLED MaterialsIntroduction of charge-transporting moietiesHigh thermal stability, tunable emissionEmissive layers in OLEDs nih.gov
Photo-labile GroupsFunctionalization to create a photo-cleavable linkerHigh photolysis efficiency, water solubilityControlled release of bioactive molecules researchgate.net

Derivatization and Structural Modification Strategies for 4 Amino 6 Chloroquinoline Hydrochloride

The 4-amino-6-chloroquinoline scaffold is a crucial pharmacophore and a versatile building block in synthetic organic chemistry. chemimpex.com Its structure features two primary reactive sites amenable to derivatization: the amino group at the C4 position and the chloro substituent at the C6 position. Strategic modifications at these sites allow for the systematic exploration of the chemical space to develop new molecules.

Theoretical and Computational Chemistry Studies of 4 Amino 6 Chloroquinoline Hydrochloride

Electronic Structure and Molecular Orbital Analysis of 4-Amino-6-chloroquinoline Hydrochloride

The arrangement of electrons in molecular orbitals governs a molecule's stability, reactivity, and spectroscopic properties. Analysis of the electronic structure provides a foundational understanding of its chemical nature.

Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.gov

In a DFT study of chloroquine (B1663885), which contains the 4-amino-7-chloroquinoline core, the frontier orbitals were analyzed using the B3LYP/6-31G* method. The analysis revealed that the HOMO and LUMO are primarily localized on the quinoline (B57606) ring system, indicating that this is the most reactive part of the molecule. The calculated energy gap helps in determining the charge transfer that occurs within the molecule. nih.gov

Table 1: FMO Properties of Chloroquine (4-amino-7-chloroquinoline derivative)

Property Value (eV)
EHOMO -8.041
ELUMO -3.112
Energy Gap (ΔE) 4.929

Data sourced from a DFT study on chloroquine. nih.gov

This significant energy gap points to the high stability of the chloroquine molecule. Such calculations are vital for predicting how the molecule will interact with biological targets or other reagents.

Charge Distribution and Electrostatic Potential (ESP) Maps

Molecular Electrostatic Potential (MEP or ESP) maps are invaluable for visualizing the three-dimensional charge distribution of a molecule and predicting its interaction behavior. researchgate.netreadthedocs.io These maps illustrate regions of electron richness and deficiency, which are crucial for understanding non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.netuomustansiriyah.edu.iq

In an ESP map, regions of negative potential (typically colored red) correspond to areas with high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. uomustansiriyah.edu.iq

For hydroxychloroquine, DFT calculations show that the most negative potential is concentrated around the electronegative nitrogen and oxygen atoms, identifying them as likely sites for hydrogen bonding or coordination with electrophiles. uomustansiriyah.edu.iq The hydrogen atoms of the amino group and the aromatic rings typically exhibit positive potential. These maps provide a clear rationale for the molecule's intermolecular interactions and its ability to bind to specific sites on receptor proteins. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

While quantum mechanics calculations often focus on static, optimized structures, molecules in the real world are dynamic. Conformational analysis and molecular dynamics (MD) simulations provide a window into the time-dependent behavior of molecules, including their flexibility, stability, and interactions with their environment, such as a solvent or a biological macromolecule. researchgate.net

MD simulations on 4-aminoquinoline (B48711) analogues have been used to study their stability when bound to proteins. researchgate.net Key parameters analyzed in these simulations include:

Root-Mean-Square Deviation (RMSD): This measures the average deviation of the protein-ligand complex from its initial conformation over time. A stable RMSD value suggests the system has reached equilibrium.

Root-Mean-Square Fluctuation (RMSF): This indicates the flexibility of individual amino acid residues or parts of the ligand during the simulation.

Hydrogen Bonds: The number and duration of hydrogen bonds formed between the ligand and its target are monitored, as they are often critical for binding affinity and stability. researchgate.net

For instance, MD simulations of zinc-chloroquine complexes have been performed to understand their structure and stability in solution. These simulations revealed that chloroquine coordinates with the zinc ion through the quinoline ring nitrogen, and the stability of the resulting complex is influenced by pH and the concentration of other ions. chemrxiv.org Such studies are essential for understanding how these molecules behave in a complex biological milieu.

Density Functional Theory (DFT) Studies on this compound Reactivity and Mechanisms

DFT is a highly versatile and accurate computational method for investigating the electronic structure and reactivity of molecules. It is widely used to study reaction mechanisms, predict spectroscopic properties, and rationalize experimental observations. mdpi.comdergipark.org.tr

Transition State Calculations for Elucidating Reaction Pathways

Understanding a chemical reaction requires characterizing not just the reactants and products, but also the high-energy transition state (TS) that connects them. DFT calculations are instrumental in locating the TS for a given reaction and calculating its energy, known as the activation energy.

For example, in the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors, DFT calculations were used to explain the observed regioselectivity. mdpi.com The study calculated the activation energies for nucleophilic attack at the C2 and C4 positions of the quinazoline (B50416) ring. The results showed a lower activation energy for attack at the C4 position, which aligns with the experimental finding that the 4-amino-substituted product is preferentially formed. mdpi.com Similar transition state calculations could be applied to 4-amino-6-chloroquinoline to predict its reactivity in nucleophilic aromatic substitution (SNAr) and other reactions.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) through Computational Methods

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation and interpretation of experimental spectra. dergipark.org.tr

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can compute the vibrational frequencies and intensities of a molecule. By comparing the calculated spectrum with the experimental FT-IR and FT-Raman spectra, a detailed assignment of the vibrational modes can be achieved. A DFT study on 6-chloroquinoline (B1265530) successfully assigned the vibrational modes, noting that C-H stretching vibrations appear in the 3010–3072 cm⁻¹ range, while in-plane and out-of-plane bending modes are found between 1000–1300 cm⁻¹ and 750–1000 cm⁻¹, respectively. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. dergipark.org.trresearchgate.net These theoretical values are often in excellent agreement with experimental data and are invaluable for assigning signals in complex molecules and confirming their structure. For 6-chloroquinoline, calculated chemical shifts showed good correlation with the experimental NMR data. dergipark.org.tr

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. dergipark.org.tr This method provides the excitation energies and oscillator strengths for the transitions, allowing for the assignment of the observed absorption bands to specific electronic transitions, often of the π → π* or n → π* type within the aromatic system.

Table 2: Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound C₉H₇ClN₂·HCl
4-Amino-7-chloroquinoline C₉H₇ClN₂
Chloroquine C₁₈H₂₆ClN₃
Hydroxychloroquine C₁₈H₂₆ClN₃O
6-Chloroquinoline C₉H₆ClN
2,4-Dichloroquinazoline C₈H₄Cl₂N₂

Computational Analysis of Structure-Reactivity Relationships (SAR) in Synthetic Transformations

The synthesis of 4-aminoquinoline derivatives, including this compound, is a well-established field, yet it continues to benefit from computational analysis to enhance efficiency and explore novel molecular architectures. Computational chemistry offers powerful tools to investigate the relationship between the structure of a molecule and its reactivity in synthetic transformations. This allows for a deeper understanding of reaction mechanisms and the prediction of how structural modifications will influence the ease and outcome of a chemical synthesis.

Quantitative Structure-Activity Relationship (QSAR) models, which are traditionally used for predicting biological activity, can also be adapted to model and predict synthetic outcomes. ajol.infonih.gov By correlating molecular descriptors with reactivity, these models can guide the selection of starting materials and reaction conditions. For the 4-aminoquinoline scaffold, descriptors such as the electronic properties of substituents on the quinoline ring and the nucleophilicity of the amine are critical in determining the course of synthetic transformations. acs.org

Prediction of Synthetic Accessibility (PSA) of this compound Derivatives

The prediction of synthetic accessibility (PSA) is a crucial step in computational drug design and chemical synthesis planning. It involves evaluating how easily a hypothetical molecule can be synthesized. For derivatives of this compound, PSA is largely governed by the feasibility of the reactions used to introduce new functional groups onto this core structure.

The most common synthetic route to 4-aminoquinoline derivatives involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline (B167314) with a suitable amine. frontiersin.org The reactivity of this process is highly dependent on the electronic nature of the quinoline ring and the properties of the incoming amine. Computational models can predict the ease of this reaction by calculating parameters such as the partial atomic charge on the carbon at the 4-position and the energy of the lowest unoccupied molecular orbital (LUMO) of the 4-chloroquinoline precursor.

While a specific numerical "synthetic accessibility score" is not commonly published in the literature for individual compounds, the principles of PSA can be illustrated through a qualitative and comparative analysis of different synthetic strategies. For instance, the synthesis of derivatives with complex side chains can be assessed based on the availability and reactivity of the corresponding amines.

Below is a data table illustrating how different synthetic strategies for 4-aminoquinoline derivatives can be compared in terms of their predicted accessibility.

Derivative Type Synthetic Strategy Key Computational Considerations Predicted Synthetic Accessibility
Simple Alkylamino DerivativesDirect coupling of 4,7-dichloroquinoline (B193633) with an alkylamine. frontiersin.orgNucleophilicity of the amine, steric hindrance.High
Arylamino DerivativesPalladium-catalyzed coupling or harsh SNAr conditions. frontiersin.orgHigher activation energy for SNAr, catalyst efficiency.Moderate to High
Derivatives with Functionalized Side ChainsMulti-step synthesis of the side chain prior to coupling with the quinoline core. nih.govCompatibility of functional groups with coupling conditions.Moderate
Heterocyclic-fused DerivativesInter- or intramolecular cyclization/annulation reactions. frontiersin.orgComplexity of starting materials, regioselectivity of cyclization.Low to Moderate

Computational Design of Novel this compound Analogs with Enhanced Synthetic Properties

Computational chemistry is instrumental in the de novo design of novel analogs of this compound with not only desired biological activities but also enhanced synthetic properties. This involves creating virtual libraries of compounds and screening them for both their predicted activity and their synthetic feasibility. nih.gov The goal is to identify molecules that are not only potent but also straightforward to synthesize, which is a critical factor for the practical application of any new chemical entity.

The design process often begins with the core structure of 4-amino-6-chloroquinoline and systematically explores modifications to the amino side chain and other positions on the quinoline ring. Computational tools can be used to predict how these modifications will affect key physicochemical properties that influence synthetic outcomes, such as solubility and stability of intermediates. nih.gov For example, introducing polar functional groups can improve solubility in reaction solvents, while avoiding sterically demanding substituents can prevent a decrease in reaction rates. nih.gov

Recent studies have focused on designing hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacophores, such as pyrimidine (B1678525) or furanone moieties. nih.govnih.gov In these studies, computational docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are used to select the most promising candidates for synthesis. nih.gov The synthetic routes for these novel analogs are often planned in silico, allowing for the optimization of reaction steps and the anticipation of potential challenges.

The following table presents a selection of computationally designed 4-aminoquinoline analogs with a focus on their synthetic rationale.

Analog Class Design Strategy Intended Synthetic Enhancement Key Structural Features
Diaryl Ether AnalogsIntroduction of a flexible diaryl ether linkage at the 7-position. capes.gov.brImproved solubility and potential for parallel synthesis.Phenyl ether substituent at C7.
Biaryl AnalogsReplacement of the chloro group with a biaryl system. capes.gov.brAmenable to Suzuki or other cross-coupling reactions, offering diverse substitution patterns.Biaryl moiety at C7.
Hybrid Quinoline-PyrimidinesMolecular hybridization of the 4-aminoquinoline core with a pyrimidine ring. nih.govModular synthesis allowing for variation of the linker and pyrimidine substituents.Alkanediamine linker connecting the two heterocyclic systems.
Furanone-conjugated AnalogsCondensation of a quinoline-3-carbaldehyde with a β-aroyl propionic acid. frontiersin.orgConvergent synthesis strategy enabling rapid library generation.Furanone ring attached to the quinoline core.

By integrating computational predictions of both biological activity and synthetic accessibility, researchers can prioritize the synthesis of novel this compound analogs that have a higher probability of success in both the laboratory and in potential therapeutic applications.

Advanced Analytical Methodologies for the Study of 4 Amino 6 Chloroquinoline Hydrochloride in Research Contexts

Spectroscopic Techniques for Structural Elucidation of Novel 4-Amino-6-chloroquinoline Hydrochloride Derivatives

Spectroscopy is the cornerstone for determining the molecular architecture of newly synthesized derivatives. By probing how molecules interact with electromagnetic radiation, researchers can deduce connectivity, identify functional groups, and understand the electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For derivatives of this compound, NMR provides unambiguous evidence of the molecular framework.

¹H NMR: Proton NMR is used to identify the chemical environment of all hydrogen atoms in a molecule. In a typical derivative, distinct signals appear for the aromatic protons on the quinoline (B57606) ring system and the protons of the amino group. tsijournals.com The chemical shift (δ, in ppm) of each proton is influenced by neighboring atoms and functional groups. The integration of these signals provides a ratio of the number of protons in each environment.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for complex derivatives. COSY experiments establish correlations between coupled protons (typically those on adjacent carbons), helping to piece together fragments of the molecule. researchgate.netnih.gov HSQC correlates protons with their directly attached carbons, allowing for definitive assignment of both ¹H and ¹³C signals. nih.gov These mechanistic studies are crucial for confirming the outcome of a synthetic step. Furthermore, the purity of a sample can be assessed by the absence of extraneous peaks in the NMR spectra, with some suppliers guaranteeing purity of ≥ 98% by NMR for the parent compound. jk-sci.comchemimpex.com

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted 4-Amino-6-chloroquinoline Core Note: Chemical shifts are illustrative and can vary based on solvent and specific substitution on the amino group.

Atom Technique Expected Chemical Shift (δ, ppm) Notes
Aromatic Protons¹H NMR6.5 - 8.5Complex multiplet patterns due to spin-spin coupling.
Amino Proton(s)¹H NMR5.0 - 7.0Often a broad singlet; position can vary with concentration and solvent.
Aromatic Carbons¹³C NMR110 - 155Specific shifts depend on attachment to N, Cl, or C.
C-Cl¹³C NMR~130Chemical shift for carbon directly bonded to chlorine.
C-N¹³C NMR~150Chemical shift for carbon directly bonded to the amino group.

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental formula of a compound. It functions by ionizing molecules and measuring their mass-to-charge (m/z) ratio.

High-Resolution Mass Spectrometry (HRMS): This technique measures the m/z ratio to a very high degree of accuracy (typically with errors below 5 mDa). nih.govrsc.orgresearchgate.net This precision allows for the determination of the exact elemental composition of a molecule, which is critical for confirming the identity of a newly synthesized derivative of this compound.

Fast Atom Bombardment (FAB-MS): FAB-MS is a "soft" ionization technique that is particularly useful for polar and thermally fragile molecules, such as hydrochloride salts. nih.gov It minimizes fragmentation, typically yielding a prominent peak corresponding to the protonated molecule [M+H]⁺, which directly provides the molecular weight of the derivative. nih.gov

Fragmentation Analysis: The fragmentation patterns observed in mass spectra provide structural clues. For quinoline derivatives, characteristic fragmentation includes the loss of small molecules like HCN from the heterocyclic ring, or the cleavage of substituents. nih.govmcmaster.ca Analyzing these fragments helps to confirm the core structure and the nature of any appended chemical groups.

Table 2: Expected High-Resolution Mass Spectrometry Data for 4-Amino-6-chloroquinoline

Ion Formula Calculated m/z Description
[M]⁺C₉H₇³⁵ClN₂178.030Molecular ion with the ³⁵Cl isotope.
[M]⁺C₉H₇³⁷ClN₂180.027Molecular ion with the ³⁷Cl isotope (approx. 32.5% the intensity of the ³⁵Cl peak).
[M+H]⁺C₉H₈³⁵ClN₂179.037Protonated molecule, often the base peak in soft ionization methods like FAB or ESI.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is an effective method for identifying the functional groups present in a compound. mdpi.comresearchgate.net

FT-IR Spectroscopy: An FT-IR spectrum shows the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of different chemical bonds. For derivatives of this compound, key absorption bands confirm the presence of the amino group (N-H stretching), the aromatic system (C-H and C=C stretching), and the carbon-chlorine bond (C-Cl stretching). mdpi.comtubitak.gov.tr

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the quinoline ring's C=C bonds. researchgate.netnih.gov

Table 3: Characteristic Vibrational Frequencies for 4-Amino-6-chloroquinoline Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Technique
Amino (N-H)Stretching3200 - 3500FT-IR
Aromatic (C-H)Stretching3000 - 3100FT-IR, Raman
Aromatic Ring (C=C/C=N)Stretching1500 - 1650FT-IR, Raman
Carbon-Chlorine (C-Cl)Stretching1000 - 1100FT-IR, Raman

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within the molecule, typically π→π* transitions in conjugated systems. nih.gov The quinoline ring system is a chromophore with characteristic absorption bands. The introduction of substituents like the amino group (an auxochrome) and the chloro group alters the electronic structure, leading to shifts in the absorption maxima (λ_max). nih.govrsc.org Analyzing these shifts provides insight into the extent of conjugation and the electronic effects of the substituents on the novel derivative.

Chromatographic Methods for Purification and Purity Assessment in Synthetic Studies

Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. In the context of synthesizing derivatives of this compound, it is essential for both monitoring the reaction and ensuring the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating the components of a liquid sample. moravek.com It is indispensable in synthetic organic chemistry for its precision and versatility.

Reaction Progress Analysis: During the synthesis of a novel derivative, small aliquots of the reaction mixture can be periodically withdrawn and analyzed by HPLC. researchgate.net This allows the chemist to monitor the consumption of starting materials (e.g., this compound) and the formation of the desired product over time. The resulting chromatograms provide kinetic information and help determine the optimal reaction time. researchgate.net

Product Isolation and Purity Assessment: After a reaction is complete, preparative HPLC can be used to isolate the target compound from byproducts and unreacted starting materials. google.com Subsequently, analytical HPLC is used to determine the purity of the isolated compound. A pure sample will ideally show a single, sharp peak in the chromatogram. The purity is often quantified by the area percentage of the main peak, with a purity of ≥95% being a common standard for compounds used in further research. rsc.orgacs.org

Table 4: Illustrative HPLC Data for a Synthetic Reaction

Compound Retention Time (min) Role in Reaction
Starting Material A3.5Reactant
This compound5.2Reactant
Desired Product8.1Product
Byproduct9.4Impurity

Gas Chromatography (GC) for Volatile Reactants and Byproducts

Gas Chromatography is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. In the context of the synthesis of this compound, GC is not used to analyze the final product itself, due to its low volatility. Instead, it is an invaluable tool for monitoring the purity of volatile starting materials and for detecting and quantifying volatile byproducts generated during the synthesis process.

The synthesis of the quinoline ring system can proceed through various methods, such as the Skraup or Doebner-von Miller reactions, which often involve volatile reactants and can produce volatile side products. For instance, a common synthesis route for quinolines involves the reaction of an aniline (B41778) with glycerol (B35011), an acid, and an oxidizing agent.

Research Findings:

In a typical synthesis workflow, GC analysis would be employed to:

Assess Reactant Purity: The purity of the aniline precursor and other volatile reagents is critical. GC can separate and quantify impurities that might otherwise participate in side reactions, leading to a lower yield and more complex purification challenges.

Monitor Reaction Progress: By taking aliquots from the reaction mixture at various time points, GC can be used to track the consumption of volatile reactants.

Identify Volatile Byproducts: The dehydration of glycerol, for example, can produce volatile byproducts. Similarly, other side reactions can generate low molecular weight compounds. Identifying these byproducts via GC-Mass Spectrometry (GC-MS) helps in understanding the reaction mechanism and optimizing conditions to minimize their formation.

Below is a table of potential volatile compounds that could be monitored using GC during a representative synthesis of a quinoline derivative.

Compound NameRole in SynthesisBoiling Point (°C)Rationale for GC Analysis
AnilineReactant184.1Purity assessment before reaction.
GlycerolReactant290Purity assessment; monitoring of decomposition.
AcroleinByproduct52.7A volatile byproduct from glycerol dehydration.
NitrobenzeneOxidizing Agent210.9Monitoring consumption and presence in crude product.

This data is for illustrative purposes to demonstrate the application of GC in the manufacturing process.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and how it packs in the solid state. For a compound like this compound, obtaining a single-crystal X-ray structure is the gold standard for structural confirmation.

The process involves irradiating a single, high-quality crystal with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

Research Findings:

While the specific crystal structure of this compound is not widely published, extensive crystallographic studies have been performed on closely related quinoline and quinazoline (B50416) derivatives. nih.gov These studies serve as excellent models for the type of data that would be obtained for the title compound. For instance, the analysis of a related 4-aminoquinazoline hemihydrochloride revealed detailed information about hydrogen bonding networks and molecular packing. nih.gov

In the crystal structure of a hydrochloride salt like this compound, key insights would include:

Protonation Site: Determining which nitrogen atom on the quinoline ring system accepts the proton from hydrochloric acid.

Molecular Conformation: The planarity of the quinoline ring system and the orientation of the amino group.

Intermolecular Interactions: The hydrogen bonding network involving the protonated quinoline, the amino group, and the chloride counter-ion is crucial for understanding the crystal's stability. nih.gov These interactions dictate the material's physical properties. nih.gov

A representative table of crystallographic data, based on published structures of similar compounds, is presented below to illustrate the expected parameters for this compound. nih.govnih.gov

ParameterExample ValueDescription
Crystal SystemMonoclinicThe crystal lattice system describing the shape of the unit cell. nih.gov
Space GroupP2₁/cThe set of symmetry operations applicable to the unit cell. nih.gov
a (Å)~8.5Unit cell dimension along the a-axis.
b (Å)~12.0Unit cell dimension along the b-axis.
c (Å)~9.0Unit cell dimension along the c-axis.
β (°)~105The angle of the unit cell for a monoclinic system.
Volume (ų)~930The volume of the individual unit cell.
Z4The number of molecules per unit cell. nih.gov

This data provides a foundational understanding of the compound's solid-state nature, which is critical for research and development in materials science and medicinal chemistry. chemimpex.com

Future Research Directions and Perspectives in 4 Amino 6 Chloroquinoline Hydrochloride Chemistry

Development of Novel and Highly Sustainable Synthetic Methodologies for 4-Amino-6-chloroquinoline Hydrochloride

The traditional synthesis of 4-aminoquinolines often relies on nucleophilic aromatic substitution (SNAr) reactions, which can require harsh conditions and may not align with the principles of green chemistry. nih.gov Future research is increasingly directed towards the development of more sustainable and efficient synthetic protocols.

One promising area is the use of microwave-assisted organic synthesis (MAOS) . This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of 4-aminoquinoline (B48711) derivatives. nih.govresearchgate.net For instance, the reaction of 4,7-dichloroquinoline (B193633) with various amines can be achieved in good yields (80-95%) in solvents like DMSO, ethanol, or acetonitrile (B52724) at elevated temperatures (140-180°C) within a short timeframe (20-30 minutes). nih.gov The choice of base is crucial and depends on the nature of the amine nucleophile. nih.gov

Palladium-catalyzed cross-coupling reactions represent another frontier for the sustainable synthesis of 4-aminoquinolines. nih.gov These methods offer a milder alternative to traditional SNAr chemistry. nih.gov For example, palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines, using an oxidant like Cu(OAc)₂, has been successfully employed to produce 4-aminoquinolines. nih.gov This approach demonstrates excellent functional group tolerance. nih.gov

Furthermore, research into photocatalytic methods is gaining traction. Visible-light-driven photocatalysis, for instance using curcumin-sensitized titanium dioxide, has been explored for the synthesis of quinazoline (B50416) derivatives, a related heterocyclic system. nih.gov Adapting such methodologies to the synthesis of this compound could offer a highly sustainable and environmentally benign synthetic route.

A comparative overview of conventional versus emerging sustainable synthetic methods is presented in the table below.

MethodTypical ConditionsAdvantagesChallenges
Conventional SNAr High temperatures (>120°C), long reaction times (>24 h), often in polar aprotic solvents like DMF. nih.govWell-established, readily available starting materials.Harsh conditions, potential for side reactions, not always environmentally friendly.
Microwave-Assisted Synthesis 140-180°C, 20-30 minutes in solvents like DMSO or ethanol. nih.govRapid reaction times, improved yields, better process control.Requires specialized equipment.
Palladium-Catalyzed Coupling Pd(OAc)₂/Cu(OAc)₂ system, 140°C, 4 hours. nih.govMilder conditions, high functional group tolerance.Catalyst cost and removal, potential for metal contamination.
Photocatalysis Visible light, photosensitizer (e.g., Cur-TiO₂), ambient temperature. nih.govUtilizes renewable energy, environmentally benign.Catalyst efficiency and stability, scalability.

Exploration of New Reactivity Modes and Unconventional Transformations of this compound

Beyond its traditional role in nucleophilic substitution reactions, the 4-amino-6-chloroquinoline scaffold possesses a rich potential for novel and unconventional chemical transformations. Future research in this area is likely to focus on harnessing the reactivity of the quinoline (B57606) core through methods such as C-H activation and photocatalysis.

C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. The regioselective C-H functionalization of quinolines is an active area of research. acs.org While much of the work has focused on the C2 and C8 positions of the quinoline ring, developing methodologies for the selective functionalization of other positions, including those on the 6-chloroquinoline (B1265530) core, presents an exciting challenge. acs.org Organocatalytic approaches to meta-C-H hydroxylation of azaarene N-oxides have been reported, suggesting the potential for similar transformations on the 4-amino-6-chloroquinoline system. acs.org

Photocatalysis offers another avenue for exploring new reactivity. Visible-light-mediated reactions, often proceeding through radical intermediates, can enable transformations that are difficult to achieve through conventional thermal methods. nih.gov The photocatalytic degradation of related chloro-substituted aromatic compounds has been studied, indicating the susceptibility of the carbon-chlorine bond to photochemical manipulation. researchgate.net Research into the photocatalytic reactions of this compound could lead to the discovery of novel C-C and C-heteroatom bond-forming reactions, expanding the synthetic utility of this scaffold.

Design and Synthesis of Advanced Materials Utilizing this compound Scaffolds (e.g., Ligands for Catalysis, Fluorescent Probes)

The unique electronic and structural features of the 4-amino-6-chloroquinoline core make it an attractive building block for the design and synthesis of advanced materials with tailored properties.

Ligands for Catalysis

The nitrogen atoms within the quinoline ring system and the exocyclic amino group provide excellent coordination sites for metal ions. This makes 4-aminoquinoline derivatives promising candidates for the development of novel ligands for catalysis . By synthesizing Schiff base derivatives, for example through the condensation of 4-aminoquinoline with substituted salicylaldehydes, bidentate ligands can be prepared. mdpi.com These ligands can then be used to form coordination complexes with various transition metals, such as Co(II), Ni(II), Cu(II), and Zn(II). mdpi.com The resulting metal complexes may exhibit catalytic activity in a range of organic transformations. Future research could focus on the synthesis of chiral 4-amino-6-chloroquinoline-based ligands for applications in asymmetric catalysis.

Fluorescent Probes

The quinoline scaffold is a well-known fluorophore, and its derivatives are often highly fluorescent. This property can be tuned by the introduction of various substituents, making this compound a promising platform for the development of fluorescent probes . For instance, the solvatochromic properties of some aminoquinoline derivatives, where the fluorescence emission wavelength is dependent on the polarity of the solvent, have been reported. This sensitivity to the local environment can be exploited for sensing applications. The synthesis of novel quinolizinium-based fluorescent compounds from quinolines has also been demonstrated, with applications in photocatalysis. researchgate.net Future work could involve the synthesis of a library of this compound derivatives with different substituents to systematically study their photophysical properties and explore their potential as fluorescent probes for ions, biomolecules, or changes in the cellular environment.

Integration of this compound Chemistry with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. mdpi.comresearchgate.net In the context of this compound chemistry, these computational tools can be applied in several key areas.

Reaction prediction algorithms can be trained on large datasets of known chemical reactions to predict the most likely products of a given set of reactants and conditions. mdpi.com This can be particularly useful for exploring the new reactivity modes of this compound, helping chemists to identify promising reaction pathways and avoid unproductive experiments. mdpi.com

Synthesis optimization is another area where AI and ML can have a significant impact. Machine learning models can be used to optimize reaction conditions, such as temperature, solvent, catalyst, and reaction time, to maximize the yield and selectivity of a desired product. This can be particularly valuable for developing highly sustainable and efficient synthetic routes to this compound and its derivatives. For example, ML algorithms can be employed to predict the inhibition efficiency of pyridine-quinoline compounds as corrosion inhibitors based on their quantitative structure-property relationships (QSPR).

Furthermore, generative models can be used to design novel 4-amino-6-chloroquinoline-based molecules with specific desired properties, such as enhanced catalytic activity or specific fluorescence characteristics. mdpi.com By combining generative algorithms with predictive models, researchers can rapidly identify and prioritize promising new compounds for synthesis and testing. researchgate.net

The table below summarizes the potential applications of AI and ML in the chemistry of this compound.

ApplicationDescriptionPotential Impact
Reaction Prediction Predicting the outcome of chemical reactions based on reactants and conditions. mdpi.comAccelerates the discovery of new reactions and reduces experimental effort.
Synthesis Optimization Optimizing reaction parameters to maximize yield and selectivity.Leads to more efficient and sustainable synthetic processes.
De Novo Design Generating novel molecules with desired properties. mdpi.comresearchgate.netFacilitates the discovery of new materials with enhanced performance.
Property Prediction Predicting the physicochemical and biological properties of new compounds. Enables the rational design of molecules with specific functions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-6-chloroquinoline hydrochloride, and how do reaction conditions influence yield?

  • The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, a Pd(OAc)₂-catalyzed reaction with 4-chloroquinoline derivatives and ammonia sources in DMF at 80–100°C yields the amino-substituted product . Key variables include solvent choice (e.g., DMF for high polarity), temperature control to avoid side reactions, and stoichiometric ratios of reagents. Yields >70% are achievable with optimized conditions.

Q. What spectroscopic techniques are recommended for structural characterization of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm aromatic proton environments and carbon backbone. For example, aromatic protons appear as doublets in δ 7.2–8.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 223.06 for C₉H₇ClN₂·HCl) .
  • Elemental Analysis : Confirms Cl and N content (theoretical: Cl 27.1%, N 12.6%) .

Q. How does the chloro group at position 6 influence reactivity in substitution reactions?

  • The electron-withdrawing Cl group activates the quinoline ring for nucleophilic substitution at position 4. For instance, amination with NH₃ under basic conditions replaces Cl with NH₂ . Reaction rates depend on solvent polarity and nucleophile strength (e.g., amines > alkoxides) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of 4-amino-6-chloroquinoline derivatives?

  • Discrepancies in antimicrobial or anticancer activity often arise from assay variability (e.g., bacterial strain differences) or purity issues. Validate results using orthogonal assays (e.g., MIC testing + time-kill curves) and HPLC purity checks (>98%) . Adjust solvent systems (DMSO vs. saline) to rule out artifactual effects .

Q. How can computational modeling optimize the design of 4-amino-6-chloroquinoline-based inhibitors?

  • Docking Studies : Use AutoDock Vina to predict binding to target proteins (e.g., Plasmodium DHODH). Focus on π-π stacking between quinoline and aromatic residues .
  • DFT Calculations : Analyze electron density maps to identify reactive sites for functionalization (e.g., adding sulfonamide groups at position 2) .

Q. What experimental controls are critical for in vivo toxicity studies of this compound?

  • Include dose-ranging studies (e.g., 10–100 mg/kg in rodents) and monitor nephrotoxicity markers (serum creatinine, BUN) . Use sham-treated controls to distinguish compound effects from procedural stress. Store samples at −80°C to prevent degradation .

Q. How do solvent and temperature affect crystallization purity?

  • Recrystallize from ethanol/water (7:3) at 4°C to obtain needle-like crystals. Slow cooling reduces impurities; fast cooling may trap solvent. Confirm crystal structure via XRD (e.g., monoclinic P2₁/c space group) .

Methodological Considerations

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Process Optimization : Use Design of Experiments (DoE) to test variables (catalyst loading, temperature). For example, a 10% Pd/C catalyst reduces reaction time by 30% compared to Pd(OAc)₂ .
  • Quality Control : Implement in-line FTIR to monitor reaction progress and LC-MS for intermediate purity .

Q. How to validate the stability of this compound under storage conditions?

  • Conduct accelerated stability studies (40°C/75% RH for 6 months). Use HPLC to detect degradation products (e.g., hydrolysis to 6-chloroquinoline). Store in amber vials at −20°C with desiccants .

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